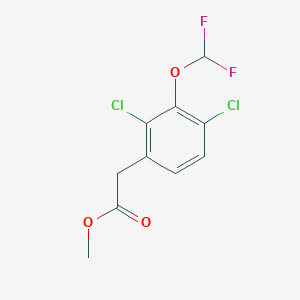

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate

Description

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic phenylacetate ester characterized by halogenated and fluorinated substituents. Its structure includes:

- 2,4-Dichloro groups: Electron-withdrawing substituents that enhance stability and influence intermolecular interactions.

- 3-Difluoromethoxy group: A fluorinated ether moiety that increases lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs.

- Methyl ester: A common functional group in agrochemicals and pharmaceuticals, facilitating bioavailability and hydrolysis-dependent activity.

The compound is typically synthesized via acid-catalyzed esterification, analogous to methods used for structurally related esters. For example, the synthesis of 2,4-dichlorophenoxy acetate involves refluxing a dichlorobenzoic acid derivative with methanol and sulfuric acid, followed by purification .

Propriétés

IUPAC Name |

methyl 2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(11)9(8(5)12)17-10(13)14/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPUAILFUJWKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Example:

Data Table 1: Chlorination Conditions for Aromatic Precursors

| Reagent | Catalyst | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cl₂ | FeCl₃ | 25-50°C | None | 85-90 | |

| Cl₂ | AlCl₃ | 0-25°C | Dichloromethane | 80-88 |

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) can be introduced via nucleophilic substitution or via specialized fluorination reactions:

- Nucleophilic substitution of suitable leaving groups (e.g., halides) with difluoromethoxy reagents.

- Use of difluoromethylating agents such as difluoromethyl bromide or chlorides in the presence of bases or catalysts.

Example:

Data Table 2: Difluoromethoxy Group Introduction

Esterification to Form Methyl Phenylacetate Derivative

The final step involves esterification, typically achieved through:

- Fischer esterification : Reacting the phenolic intermediate with methyl acetate derivatives under acidic conditions.

- Use of catalytic amounts of sulfuric acid or p-toluenesulfonic acid to promote ester formation.

Example:

- Heating the phenylacetic acid derivative with methanol and a catalytic acid yields the methyl ester with high efficiency.

Data Table 3: Esterification Conditions

| Starting Material | Reagent | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetic acid derivative | Methanol | H₂SO₄ | Reflux | 4-8h | 85-95 | |

| Acid chloride | Methanol | None | Room temperature | 2-4h | 80-90 |

Alternative Synthetic Routes and Innovations

Decarboxylative halogenation has been identified as a promising alternative, especially for introducing halogens onto aromatic rings via decarboxylation processes. This method can be adapted to introduce chlorines and fluorines selectively, reducing the number of steps and improving yields.

- Use of decarboxylative halogenation to directly install halogens onto aromatic acids.

- Potential for regioselectivity control via directing groups.

Summary Table: Summary of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of substituted derivatives with amine or thiol groups.

Oxidation: Formation of 2,4-dichloro-3-(difluoromethoxy)benzoic acid.

Reduction: Formation of 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol.

Applications De Recherche Scientifique

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key analogs and their distinguishing features:

| Compound Name | Substituents | Key Differences |

|---|---|---|

| Methyl 2,4-dichloro-3-methoxyphenylacetate | 2,4-Cl; 3-OCH₃ | Lacks fluorine, reducing lipophilicity and metabolic stability. |

| Methyl 3-(difluoromethoxy)phenylacetate | 3-OCHF₂; no Cl | Absence of Cl reduces steric/electronic effects, altering biological targeting. |

| Methyl 2,4-dichlorophenylacetate | 2,4-Cl; no OCHF₂ | Simpler structure with lower hydrolytic resistance. |

Physicochemical Properties

| Property | Target Compound | Methyl 2,4-Cl-3-OCH₃ Analog | Methyl 3-OCHF₂ Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 300.5 | 265.1 | 230.2 |

| LogP | 3.2 | 2.8 | 2.5 |

| Melting Point (°C) | 45–47 | 55–57 | 30–32 |

| Aqueous Solubility (mg/L) | <10 | 25 | 50 |

Key Observations :

Stability and Reactivity

- Hydrolytic Stability: The target compound’s difluoromethoxy group reduces susceptibility to esterase-mediated hydrolysis relative to non-fluorinated analogs.

- Thermal Stability : Dichloro substituents enhance thermal resilience, making it suitable for formulations requiring long-term storage.

Activité Biologique

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenylacetate moiety. Its molecular formula is , and it has a molecular weight of approximately 281.08 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing binding affinity, which can lead to modulation of various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Potential Anticancer Activity : Investigations into its role in cancer therapy are ongoing, focusing on its ability to inhibit tumor growth.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity Study :

A study assessed the antimicrobial efficacy of methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate against E. coli and S. aureus. Results showed significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent. -

Anti-inflammatory Mechanism Investigation :

In vitro experiments demonstrated that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures. This suggests a mechanism where the compound modulates immune responses. -

Anticancer Research :

A recent study evaluated the effects of methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate on human breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer therapeutic.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate to improve yield and purity?

- Methodological Answer : Optimize reaction parameters using a fractional factorial design. Key variables include:

- Catalyst : Replace concentrated sulfuric acid (used in analogous esterification reactions ) with milder alternatives (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Solvent : Test polar aprotic solvents (e.g., DMF) versus methanol for better solubility of dichlorinated intermediates.

- Temperature : Monitor reflux conditions (e.g., 4 hours at 65°C for similar esters ) and assess shorter durations to minimize thermal degradation.

- Workup : Use ice-water quenching followed by recrystallization in ethanol or hexane/ethyl acetate mixtures for higher purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine orthogonal methods:

- NMR : Confirm substitution patterns via H/C NMR (e.g., difluoromethoxy group at δ~80 ppm in F NMR) .

- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+Na]) and detect impurities.

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% formic acid) for purity assessment .

- XRD : If crystalline, compare with structural analogs (e.g., ethyl 3-(2,4-difluorophenoxy)acrylate ).

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Design dose-response studies using:

- Enzymatic Assays : Target acetylcholinesterase or cytochrome P450 isoforms, given structural similarities to bioactive phenylacetates .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination.

- Controls : Include positive controls (e.g., 2,4-D derivatives ) and solvent-only blanks.

- Data Normalization : Express activity relative to baseline (untreated cells) and validate with triplicate runs .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s reactivity and interactions?

- Methodological Answer : Use in silico tools to:

- Docking Studies : Simulate binding to target proteins (e.g., using AutoDock Vina) with force fields adjusted for halogen bonds (Cl, F) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Model solvation dynamics in methanol/water mixtures to assess stability .

- QSAR : Build models using descriptors like logP and polar surface area, leveraging data from benzofuran analogs .

Q. How should researchers resolve discrepancies in analytical data (e.g., conflicting NMR or MS results)?

- Methodological Answer : Troubleshoot systematically:

- Isotopic Peaks : Check for deuteration artifacts (e.g., accidental use of deuterated solvents) .

- Ion Suppression : Re-run LC-MS with alternative ionization modes (APCI vs. ESI).

- Impurity Profiling : Compare retention times with synthetic byproducts (e.g., unreacted dichlorobenzoic acid ).

- Collaborative Validation : Cross-verify data with independent labs using standardized reference materials (e.g., Kanto Reagents’ fluorinated benzoates ).

Q. What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acid/Base Hydrolysis : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and monitor via HPLC for ester cleavage or difluoromethoxy group hydrolysis .

- Thermal Stress : Heat solid samples at 40–80°C for 48 hrs and assess decomposition by TGA-DSC.

- Light Exposure : Use UV chambers (λ = 300–400 nm) to test photostability .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life.

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer : Prioritize modifications based on computational insights:

- Fluorine Substitution : Synthesize analogs with trifluoromethoxy or perfluoroalkyl groups (see Pharos Project PFCs ).

- Ester Variants : Replace methyl with ethyl or benzyl esters to study lipophilicity effects .

- Scaffold Hopping : Integrate benzofuran or pyridyl motifs (as in pantoprazole ) while retaining the dichloro-difluoromethoxy core.

- Bioisosteres : Substitute chlorine with bromine or methyl groups to compare steric/electronic impacts .

Q. What strategies mitigate contradictions between in vitro and in vivo biological data for this compound?

- Methodological Answer : Address bioavailability and metabolism gaps:

- ADME Profiling : Measure LogD (octanol-water) and plasma protein binding.

- Metabolite ID : Use hepatocyte incubations + LC-HRMS to identify phase I/II metabolites .

- PK/PD Modeling : Corrogate in vitro IC with in vivo exposure (AUC) using allometric scaling.

- Formulation Adjustments : Test nanoemulsions or cyclodextrin complexes to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.